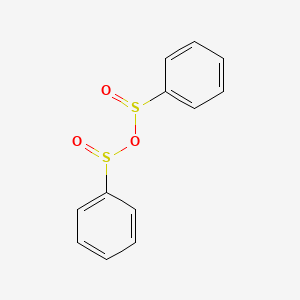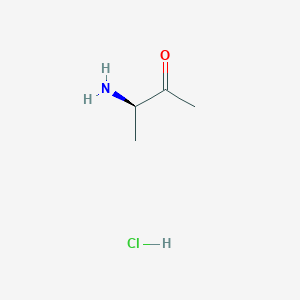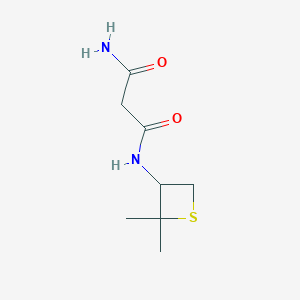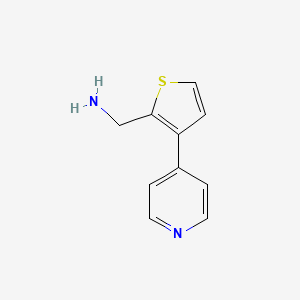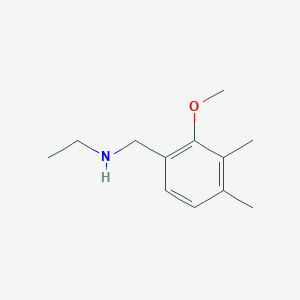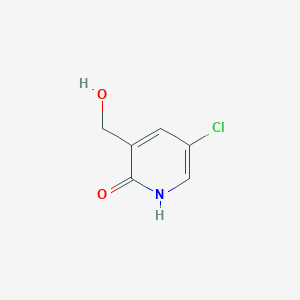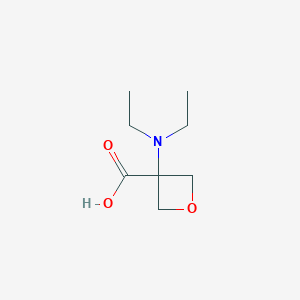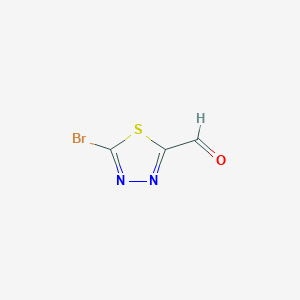
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a cyclohexylthio group attached to the pyridine ring, along with a methyl group and an N-methylmethanamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of 1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia.
Introduction of the Cyclohexylthio Group: The cyclohexylthio group can be introduced via a nucleophilic substitution reaction using cyclohexylthiol and a suitable leaving group on the pyridine ring.
N-Methylation: The final step involves the N-methylation of the amine group using formaldehyde and formic acid or other suitable reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the pyridine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the cyclohexylthio group, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
科学研究应用
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-ethylmethanamine: This compound has an ethyl group instead of a methyl group, which may affect its chemical reactivity and biological activity.
This compound oxide: The oxidized form of the compound, which may have different chemical and biological properties.
This compound sulfone: The sulfone derivative, which may exhibit different reactivity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C14H22N2S |
|---|---|
分子量 |
250.41 g/mol |
IUPAC 名称 |
1-(6-cyclohexylsulfanyl-4-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C14H22N2S/c1-11-8-14(16-10-12(11)9-15-2)17-13-6-4-3-5-7-13/h8,10,13,15H,3-7,9H2,1-2H3 |
InChI 键 |
IXHUTBACQBTZOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1CNC)SC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





